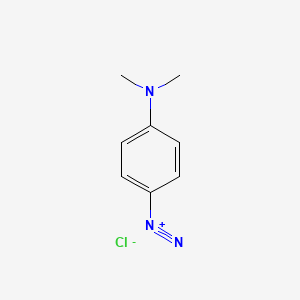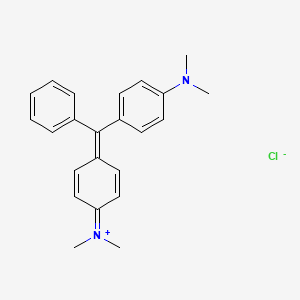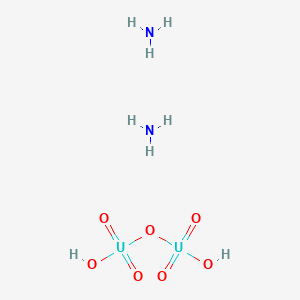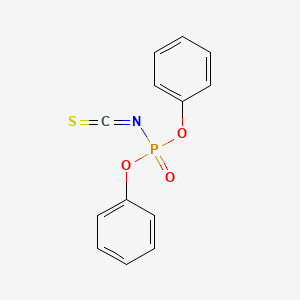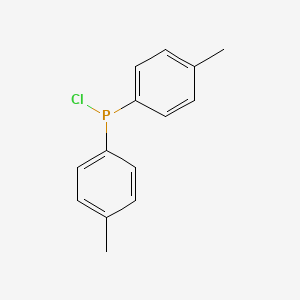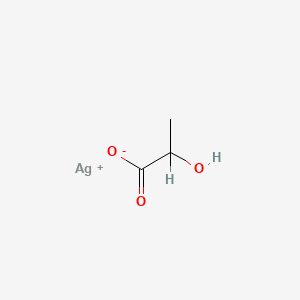
Aluminum cobalt oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum Cobalt Oxide is a cobalt oxide-aluminum oxide. It’s a very costly and extraordinarily stable pigment of pure blue color . It’s now the most important of the cobalt pigments .
Synthesis Analysis
The synthesis of Aluminum Cobalt Oxide involves a collaborative dealloying and hydrothermal method . The parallel growth of nanosheets is attributed to the lattice-matching among the nanosheets, the buffer layer, and the substrate .Molecular Structure Analysis
Aluminum Cobalt Oxide has a unique mesoporous structure grown on nickel foam . This structure is considered attractive for high-performance supercapacitors because of its fast electron-transport access, rich accessibility of electroactive sites to the electrolyte, shortened ion diffusion path, and wonderful synergetic effects of different metallic elements .Chemical Reactions Analysis
Aluminum Cobalt Oxide has been used in the alloying of carbon steel in submerged arc welding . With the addition of Aluminum powder, 70% yield of Cobalt was achieved from the cobalt powder to the weld metal .Physical And Chemical Properties Analysis
Aluminum Oxide Nanoparticles possess a small size (1–100 nm) and a large surface area-to-volume ratio, making them attractive for a wide range of applications . They typically have a crystal structure known as corundum, which is the same structure as natural gemstones like sapphires and rubies . Their remarkable features include high hardness, thermal stability, electrical insulation, chemical inertness, and corrosion resistance .Aplicaciones Científicas De Investigación
- Aluminum Cobalt Oxide nanoparticles serve as efficient catalyst supports. Their high surface area and thermal stability enhance reaction rates and selectivity in various catalytic processes .
- Example: It can be used as a coating material for gas turbine blades to protect against extreme heat .
- Example: Al2CoO4 nanomaterials can improve the efficiency of lithium-ion batteries and supercapacitors .
Catalysis
Thermal Barrier Coatings
Electrochemical Energy Storage
Antimicrobial Properties
Mecanismo De Acción
Target of Action
Aluminum cobalt oxide (AlCoO) is a compound that primarily targets various scientific and industrial fields due to its unique bio−/physicochemical properties . It has been used in applications such as catalyst supports, enhancing reaction rates and selectivity . In the field of nanotechnology, it has been used in the production of thin films for various applications, including electronics, optics, and decorative coatings .
Mode of Action
The interaction of aluminum cobalt oxide with its targets results in changes at the molecular level. For instance, in catalysis, AlCoO serves as an efficient catalyst support, enhancing reaction rates and selectivity . In the sputtering process, the aluminum cobalt oxide is bombarded with high-energy ions, causing atoms or molecules to be ejected from the target material. These ejected particles then deposit onto a substrate, forming a thin film .
Biochemical Pathways
It is known that metal-based nanoparticles can induce the production of reactive oxygen species (ros), which is a predominant mechanism leading to toxicity . Excessive production of ROS causes oxidative stress, inflammation, and subsequent damage to proteins, cell membranes, and DNA .
Pharmacokinetics
It is known that nanoparticles can penetrate bacterial and viral cells more effectively, increasing the efficacy of their action . More research is needed to fully understand the pharmacokinetics of aluminum cobalt oxide.
Result of Action
The molecular and cellular effects of aluminum cobalt oxide’s action are largely dependent on its application. For instance, in catalysis, it enhances reaction rates and selectivity . In biomedical applications, it has demonstrated promising results, including drug delivery systems, biomedical imaging, biosensing, and tissue engineering .
Action Environment
The action, efficacy, and stability of aluminum cobalt oxide can be influenced by various environmental factors. For instance, the synthesis method can affect the nanoparticle size, morphology, stability, and functional properties . Furthermore, the interaction of aluminum cobalt oxide with other elements, such as iron, can significantly change its electronic structure and charge transfer rate, thereby affecting its catalytic activity .
Safety and Hazards
Aluminum Cobalt Oxide is suspected of causing cancer and may cause respiratory irritation, serious eye irritation, an allergic skin reaction, and skin irritation . It’s advised to avoid breathing dust, mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
Aluminum Cobalt Oxide holds great promise as key components in a wide range of advanced materials and applications, like advanced coatings, energy storage systems, catalysis, biomedical applications, environmental remediation, optoelectronics, photonics, and personal care products . The current focus is to further increase the relative fraction of Ni in its composition, resulting in simultaneously reducing cobalt utilization .
Propiedades
| { "Design of the Synthesis Pathway": "Aluminum cobalt oxide can be synthesized through a solid-state reaction method. This involves heating the starting materials in a furnace at high temperatures to promote a chemical reaction that results in the formation of the desired compound.", "Starting Materials": ["Aluminum oxide (Al2O3)", "Cobalt oxide (Co3O4)"], "Reaction": [ "Mix the starting materials in the desired stoichiometric ratio", "Grind the mixture to achieve a homogenous powder", "Place the powder in a furnace and heat to 1000-1200°C for several hours", "Allow the furnace to cool to room temperature", "Remove the resulting aluminum cobalt oxide powder from the furnace" ] } | |
Número CAS |
12672-27-4 |
Nombre del producto |
Aluminum cobalt oxide |
Fórmula molecular |
Al2Co2O5 |
Peso molecular |
251.826476 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



